(benzylsulfonyl)acetic acid
Overview
Description
(benzylsulfonyl)acetic acid is an organic compound with the molecular formula C9H10O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its phenyl group attached to a methanesulfonyl-acetic acid moiety, which imparts unique chemical properties.
Scientific Research Applications
(benzylsulfonyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals.
Future Directions
While specific future directions for Phenylmethanesulfonyl-acetic acid were not found in the retrieved papers, research in related fields such as lignin oxidation and the catalytic reduction of carboxylic acid derivatives suggest that there is ongoing interest in the study of carboxylic acids and their derivatives .
Mechanism of Action
Target of Action
(Benzylsulfonyl)acetic acid, also known as 2-(benzylsulfonyl)acetic acid or Phenylmethanesulfonyl-acetic acid, is a complex compound. It’s known that sulfonamide-based compounds, which include this compound, often exhibit a broad spectrum of biological activities .
Mode of Action
It’s known that sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .
Biochemical Pathways
It’s known that acetic acid, a related compound, is commonly used in the writhing test to induce pain sensation due to its mechanism of action that leads to the production of a localized inflammatory response from the release of free arachidonic acid from tissue phospholipids via cox-producing prostaglandin .
Pharmacokinetics
It’s known that the chemistry of indole-carboxylic acid moiety with that of sulfonamides can produce a pharmacologically active scaffold via different methods .
Result of Action
It’s known that indole derivatives, which include this compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the biosynthesis of indole-3-acetic acid, a related compound, is regulated by iaa, iaa-precursors, and environmental factors .
Biochemical Analysis
Biochemical Properties
Phenylmethanesulfonyl-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with serine proteases, where Phenylmethanesulfonyl-acetic acid acts as an inhibitor. This interaction is crucial as it helps in the regulation of protease activity, which is essential for various physiological processes. The compound binds to the active site of the enzyme, forming a covalent bond, which leads to the inhibition of the enzyme’s activity .
Cellular Effects
Phenylmethanesulfonyl-acetic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in yeast cells, Phenylmethanesulfonyl-acetic acid has been shown to cause stress responses and cell death under certain conditions . This compound can alter the integrity of the cytoplasmic membrane, leading to changes in cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of Phenylmethanesulfonyl-acetic acid involves its interaction with the active site of serine proteases. The compound forms a covalent bond with the serine residue in the enzyme’s active site, leading to the inhibition of the enzyme’s activity . This interaction is highly specific and does not affect other serine residues in the protein. The inhibition of serine proteases by Phenylmethanesulfonyl-acetic acid can lead to changes in various biochemical pathways, including those involved in inflammation and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenylmethanesulfonyl-acetic acid can change over time. The compound is known to be stable under certain conditions but can degrade over time, especially in aqueous solutions . The stability of Phenylmethanesulfonyl-acetic acid is influenced by factors such as pH and temperature. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of Phenylmethanesulfonyl-acetic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . In some cases, high doses of Phenylmethanesulfonyl-acetic acid can cause toxic or adverse effects, including cell death and tissue damage. It is essential to determine the appropriate dosage to avoid these adverse effects.
Metabolic Pathways
Phenylmethanesulfonyl-acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of phenolic compounds . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The interaction of Phenylmethanesulfonyl-acetic acid with metabolic enzymes can also influence the synthesis and degradation of other biomolecules.
Transport and Distribution
The transport and distribution of Phenylmethanesulfonyl-acetic acid within cells and tissues involve various transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments. The localization and accumulation of Phenylmethanesulfonyl-acetic acid within cells can affect its activity and function.
Subcellular Localization
Phenylmethanesulfonyl-acetic acid is localized in specific subcellular compartments, which can influence its activity and function . The compound may be directed to specific organelles through targeting signals or post-translational modifications. The subcellular localization of Phenylmethanesulfonyl-acetic acid can affect its interactions with other biomolecules and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: (benzylsulfonyl)acetic acid can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonic acid, which is then reacted with chloroacetic acid under basic conditions to yield phenylmethanesulfonyl-acetic acid.
Industrial Production Methods: In industrial settings, the production of phenylmethanesulfonyl-acetic acid often involves large-scale reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as:
Reaction of benzyl chloride with sodium sulfite: This step forms benzylsulfonic acid.
Reaction with chloroacetic acid: The benzylsulfonic acid is then reacted with chloroacetic acid in the presence of a base to form phenylmethanesulfonyl-acetic acid.
Chemical Reactions Analysis
Types of Reactions: (benzylsulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylmethanesulfonyl-acetic acid derivatives.
Comparison with Similar Compounds
(benzylsulfonyl)acetic acid can be compared with other sulfonyl-acetic acid derivatives:
Phenylsulfonyl-acetic acid: Similar structure but lacks the methylene group.
Methanesulfonyl-acetic acid: Lacks the phenyl group, resulting in different chemical properties.
Benzylsulfonyl-acetic acid: Similar to phenylmethanesulfonyl-acetic acid but with variations in the substitution pattern.
Uniqueness: this compound is unique due to its specific combination of phenyl, methanesulfonyl, and acetic acid moieties, which confer distinct reactivity and applications.
Properties
IUPAC Name |
2-benzylsulfonylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c10-9(11)7-14(12,13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWAJMXOEYIERK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308696 | |
Record name | Phenylmethanesulfonyl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28203-59-0 | |
Record name | 28203-59-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenylmethanesulfonyl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of β-keto benzylsulfones and isothiochromanone-2,2-dioxides from phenylmethanesulfonyl-acetic acid?
A1: The research highlights a convenient and efficient method for synthesizing both β-keto benzylsulfones and isothiochromanone-2,2-dioxides from phenylmethanesulfonyl-acetic acid [, , ]. This is achieved through a dehydrating condensation reaction using phosphorus pentoxide (P2O5) in aromatic solvents like benzene and halobenzenes. The choice of solvent plays a crucial role in determining the predominant product.
Q2: How does the solvent influence the reaction outcome?
A2: The research demonstrates a solvent-dependent selectivity in the dehydrating condensation of phenylmethanesulfonyl-acetic acid [, , ]. When using benzene as the solvent, the reaction primarily yields β-keto benzylsulfones. Conversely, employing halobenzenes as solvents shifts the reaction towards the preferential formation of isothiochromanone-2,2-dioxides. This solvent-dependent control over product formation offers a valuable synthetic tool for accessing these distinct classes of compounds.
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